molecular formula C22H21NO3 B11406647 2-[(4-benzylpiperidin-1-yl)carbonyl]-4H-chromen-4-one

2-[(4-benzylpiperidin-1-yl)carbonyl]-4H-chromen-4-one

Cat. No.: B11406647
M. Wt: 347.4 g/mol
InChI Key: GZUVVGXRTJSOPA-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperidin-1-yl)carbonyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromenone core structure with a benzylpiperidine moiety attached via a carbonyl linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)carbonyl]-4H-chromen-4-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a suitable electrophilic carbonyl compound.

    Final Coupling: The final step involves coupling the benzylpiperidine derivative with the chromenone core using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperidin-1-yl)carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen can attack electrophilic centers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylpiperidine derivatives.

Scientific Research Applications

2-[(4-Benzylpiperidin-1-yl)carbonyl]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with similar structural features but lacking the chromenone core.

    N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: Another compound with a benzylpiperidine moiety but different core structure.

Uniqueness

2-[(4-Benzylpiperidin-1-yl)carbonyl]-4H-chromen-4-one is unique due to its combination of a chromenone core and a benzylpiperidine moiety, which imparts distinct pharmacological properties. This combination allows for specific interactions with biological targets that are not possible with other similar compounds.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

2-(4-benzylpiperidine-1-carbonyl)chromen-4-one

InChI

InChI=1S/C22H21NO3/c24-19-15-21(26-20-9-5-4-8-18(19)20)22(25)23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2

InChI Key

GZUVVGXRTJSOPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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